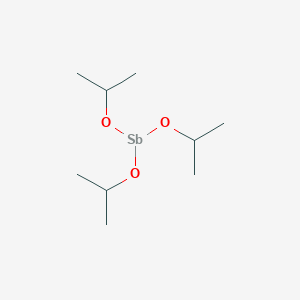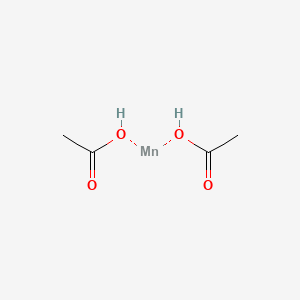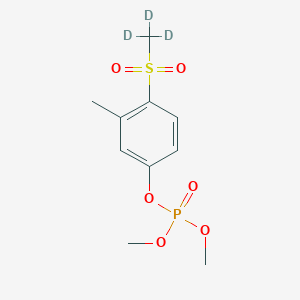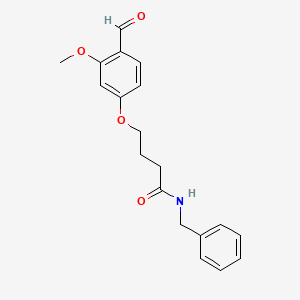
Hg(TFA)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(II) bis(trifluoroacetate), commonly referred to as Hg(TFA)2, is a chemical compound that consists of mercury in its +2 oxidation state coordinated with two trifluoroacetate anions. This compound is known for its utility in organic synthesis, particularly in the generation of organic radical cations and electrophilic aromatic substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury(II) bis(trifluoroacetate) can be synthesized by reacting mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) under controlled conditions. The reaction typically proceeds as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
This reaction is carried out in an inert atmosphere to prevent the oxidation of mercury and to ensure the purity of the product. The resulting mercury(II) bis(trifluoroacetate) is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of mercury(II) bis(trifluoroacetate) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(II) bis(trifluoroacetate) is involved in various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where it introduces mercury into aromatic compounds.
Radical Reactions: It is used to generate organic radical cations, which are intermediates in various organic transformations.
Common Reagents and Conditions
Oxidation: In oxidation reactions, mercury(II) bis(trifluoroacetate) is used in the presence of trifluoroacetic acid as a solvent.
Substitution: For electrophilic aromatic substitution, the compound is used in conjunction with trifluoroacetic acid under mild conditions.
Radical Reactions: The generation of radical cations often requires photolysis or other forms of energy input to initiate the reaction.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are arylmercury trifluoroacetates.
Radical Reactions: The products are radical cations and their subsequent reaction products.
Applications De Recherche Scientifique
Mercury(II) bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the study of enzyme mechanisms and the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which mercury(II) bis(trifluoroacetate) exerts its effects involves the coordination of mercury with organic substrates. This coordination facilitates various chemical transformations, such as the generation of radical cations and electrophilic aromatic substitution. The molecular targets include aromatic compounds and other electron-rich substrates, and the pathways involve the formation of intermediate complexes that undergo further reactions.
Comparaison Avec Des Composés Similaires
Mercury(II) bis(trifluoroacetate) can be compared with other mercury(II) salts, such as mercury(II) acetate (Hg(OAc)2) and mercury(II) chloride (HgCl2). While all these compounds are used in organic synthesis, mercury(II) bis(trifluoroacetate) is unique in its ability to generate radical cations and its high reactivity in electrophilic aromatic substitution reactions. The trifluoroacetate ligand imparts distinct properties, such as increased solubility in organic solvents and enhanced reactivity.
List of Similar Compounds
- Mercury(II) acetate (Hg(OAc)2)
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) bis(trifluoroacetate) stands out due to its specific applications and reactivity, making it a valuable reagent in various fields of scientific research.
Propriétés
Formule moléculaire |
C4F6HgO4 |
|---|---|
Poids moléculaire |
426.62 g/mol |
Nom IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
Clé InChI |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)








![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)



